N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE
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Overview
Description
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of sulfonylquinolines This compound is characterized by the presence of a benzyl group, an ethylphenyl group, and a sulfonyl group attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzyl and Ethylphenyl Groups: The final step involves the alkylation of the sulfonylquinoline with benzyl chloride and 4-ethylphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethylphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
- N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine
- N-benzyl-3-(4-fluorophenyl)sulfonylquinolin-4-amine
Uniqueness
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H22N2O2S, with a molecular weight of approximately 398.51 g/mol. Its structure features a benzyl group, an ethylbenzenesulfonyl moiety, and a quinoline backbone, which contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C24H22N2O2S |
Molecular Weight | 398.51 g/mol |
IUPAC Name | N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine |
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition of cell growth or induction of apoptosis in cancer cells. The compound may also exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HCT116 (Colon Cancer) | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
- Bacterial Inhibition : The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli was found to be 32 µg/mL, suggesting moderate antibacterial activity.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Organic Chemistry explored the compound's effects on cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers and reduced cell viability in treated cells .
- Antimicrobial Efficacy : Another research article focused on evaluating the antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that the compound exhibited significant activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-18-12-14-20(15-13-18)29(27,28)23-17-25-22-11-7-6-10-21(22)24(23)26-16-19-8-4-3-5-9-19/h3-15,17H,2,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQQJFQGVUIMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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